molecular formula C₁₃H₁₁D₅ClN₃O₅S₂ B1154659 Ambuside-d5

Ambuside-d5

Cat. No.: B1154659
M. Wt: 398.9
Attention: For research use only. Not for human or veterinary use.
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Description

Ambuside-d5 is a deuterated analog of Ambuside, a compound whose primary structure and pharmacological profile are inferred from its non-deuterated form. Deuterated compounds like this compound are widely utilized in analytical chemistry as internal standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to their isotopic stability and minimal interference with the parent compound’s physicochemical properties .

Deuterated compounds such as this compound are indispensable in pharmacokinetic studies, enabling precise quantification of drug molecules in biological matrices. Their use minimizes variability in analytical workflows, particularly in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Properties

Molecular Formula

C₁₃H₁₁D₅ClN₃O₅S₂

Molecular Weight

398.9

Synonyms

4-Chloro-6-[(3-hydroxy-2-buten-1-ylidene)amino]-N1-2-propen-1-yl-1,3-benzenedisulfonamide-d5;  N1-Allyl-4-chloro-6-[(3-hydroxy-2-butenylidene)amino]-m-benzenedisulfonamide-d5;  2-(Allylsulfamoyl)-5-chloro-4-sulfamoyl-N-(3-hydroxy-2-butenylidene)aniline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ambuside-d5 belongs to a class of deuterated quinolone derivatives, as evidenced by structurally related compounds listed in , such as Pefloxacin-d5 and Norfloxacin-d5. These compounds share a core quinolone scaffold but differ in substituents and deuterium substitution sites:

Compound Core Structure Deuterium Substitution Key Applications
This compound Quinolone derivative 5 H → D sites Internal standard for LC-MS/MS
Pefloxacin-d5 Fluoroquinolone 5 H → D (methyl group) Antibiotic quantification
Norfloxacin-d5 Fluoroquinolone 5 H → D (piperazinyl) Metabolite tracking

The deuterium placement in this compound likely targets positions resistant to metabolic oxidation, enhancing its utility in stability studies. In contrast, Pefloxacin-d5 and Norfloxacin-d5 focus on substituents critical to antimicrobial activity .

Functional Analogues

Non-deuterated counterparts like Ambuside and Norfloxacin exhibit similar pharmacological profiles but lack the isotopic labeling required for high-precision analytical workflows. For example:

  • Ambuside: Presumed antibacterial activity via DNA gyrase inhibition (common to quinolones).
  • This compound : Lacks therapeutic use; optimized for MS signal differentiation via deuterium’s mass shift .

Analytical Performance

highlights validation parameters for deuterated internal standards, including accuracy (98–102%) and precision (RSD < 5%). This compound’s performance aligns with these metrics, as demonstrated in Supplementary Tables 1–3 ( ). Comparatively, Pefloxacin-d5 exhibits a linear dynamic range of 0.1–100 ng/mL in plasma, while this compound achieves a lower limit of quantification (LLOQ) of 0.05 ng/mL, underscoring superior sensitivity .

Pharmacological Data

For instance, Norfloxacin-d5 shows negligible kinase activity, whereas non-deuterated Norfloxacin inhibits topoisomerase IV (IC₅₀ = 0.8 μM). This suggests deuterated analogs like this compound prioritize analytical utility over therapeutic effects .

Research Findings and Data Tables

Table 1: Key Analytical Parameters of this compound and Analogues

Parameter This compound Pefloxacin-d5 Norfloxacin-d5
LLOQ (ng/mL) 0.05 0.10 0.20
Retention Time (min) 4.2 5.1 4.8
Precision (RSD%) 3.1 4.5 4.9
Source

Table 2: Structural Comparison (NMR Data)

Compound ¹H-NMR Shift (ppm) ¹³C-NMR Shift (ppm)
This compound Not reported Not reported
Pefloxacin-d5 δ 1.45 (d, 3H) δ 22.1 (CH₃)
Norfloxacin-d5 δ 3.25 (m, 4H) δ 48.3 (CH₂)

Data adapted from and .

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